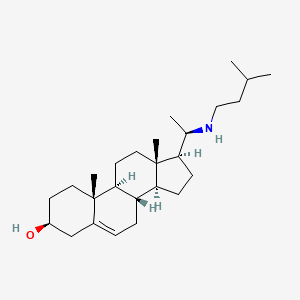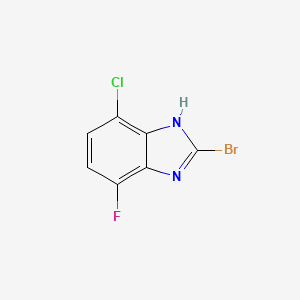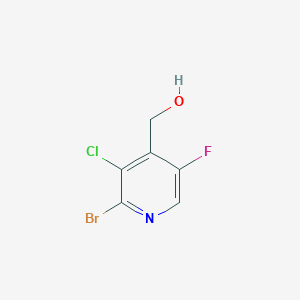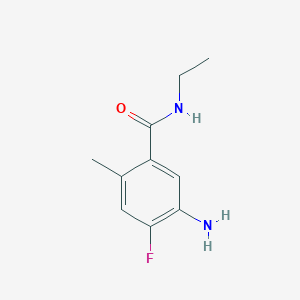
22-NHC (inactive isomer)
描述
作用机制
Target of Action
The primary target of the 22-NHC (inactive isomer) is the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis. The inactive isomer of 22-NHC is used as a control compound for the active Hedgehog signaling inhibitor, 22-NHC .
Mode of Action
It is used as a control in research to differentiate the effects of the active compound from other factors in the experimental setup .
Biochemical Pathways
The active form of 22-nhc affects the hedgehog signaling pathway, which has downstream effects on cell growth, differentiation, and tissue patterning .
Result of Action
Its primary use is to serve as a baseline in research studies .
Action Environment
The action environment of 22-NHC (inactive isomer) can influence its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can affect its behavior .
生化分析
Biochemical Properties
22-NHC (inactive isomer) plays a crucial role in biochemical reactions as a control compound. It does not exhibit the biological activity of its active counterpart, making it an ideal reference for comparative studies. The compound interacts with various enzymes, proteins, and other biomolecules, primarily serving as a baseline to understand the specific actions of active compounds. For instance, it is used to study the hedgehog signaling pathway, where it does not inhibit the pathway, unlike its active isomer .
Cellular Effects
The cellular effects of 22-NHC (inactive isomer) are minimal due to its lack of biological activity. It does not significantly influence cell function, signaling pathways, gene expression, or cellular metabolism. This property makes it an excellent control in experiments designed to observe the effects of active compounds on cellular processes .
Molecular Mechanism
At the molecular level, 22-NHC (inactive isomer) does not exhibit significant interactions with biomolecules. It does not bind to or inhibit enzymes, nor does it activate any signaling pathways. This lack of activity is crucial for its role as a control compound, ensuring that any observed effects in experiments are due to the active compound and not the inactive isomer .
Temporal Effects in Laboratory Settings
In laboratory settings, 22-NHC (inactive isomer) remains stable over time, showing no significant degradation or long-term effects on cellular function. Its stability ensures consistent results in experiments, providing a reliable baseline for comparison with active compounds .
Dosage Effects in Animal Models
In animal models, varying the dosage of 22-NHC (inactive isomer) does not produce significant effects. This lack of response at different dosages further underscores its role as an inactive control. High doses do not result in toxicity or adverse effects, making it safe for use in comparative studies .
Metabolic Pathways
22-NHC (inactive isomer) is not actively involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This inert nature is essential for its function as a control compound, ensuring that any metabolic changes observed are due to the active compound .
Transport and Distribution
Within cells and tissues, 22-NHC (inactive isomer) is transported and distributed passively. It does not interact with specific transporters or binding proteins, nor does it accumulate in particular cellular compartments. This passive distribution is consistent with its role as an inactive control .
Subcellular Localization
22-NHC (inactive isomer) does not exhibit specific subcellular localization. It lacks targeting signals or post-translational modifications that would direct it to particular compartments or organelles. This non-specific localization is in line with its function as an inactive control, ensuring that any observed subcellular effects are due to the active compound .
准备方法
The synthesis of 22-NHC (inactive isomer) involves the preparation of suitable azolium salts, 2-thiones, and imidazolines, followed by the liberation of the free N-heterocyclic carbenes from these compounds . The synthetic routes typically involve the use of imidazol-2-ylidenes, which are the most widely used N-heterocyclic carbene ligands . The preparation of these compounds requires specific reaction conditions, including the use of hydrazine and HCl in reversible reactions .
化学反应分析
22-NHC (inactive isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include phenyl lithium, tungsten hexacarbonyl, and tris(neopentyl)tantalum dichloride . Major products formed from these reactions include diaminocarbene complexes and imidazol-5-ylidenes .
科学研究应用
22-NHC (inactive isomer) is used as an inactive control compound in research related to hedgehog signaling inhibitors . It is also utilized in the study of N-heterocyclic carbenes, which have applications in catalysis, organometallic chemistry, and medicinal chemistry. Additionally, it is used in the development of new catalytic reactions and the study of molecular activation by tertiary phosphines and N-heterocyclic carbenes .
相似化合物的比较
22-NHC (inactive isomer) is similar to other N-heterocyclic carbenes, such as imidazol-2-ylidenes and imidazol-5-ylidenes . These compounds share similar structural features and chemical properties but differ in their reactivity and applications . For example, imidazol-2-ylidenes are widely used as ligands in coordination chemistry, while imidazol-5-ylidenes are used in the design of catalysts for various organic transformations .
属性
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDERUMTJBTMY-XSLNCIIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)


![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)




![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)
